2-Methoxy-6-methylpyridin-3-ol

Vue d'ensemble

Description

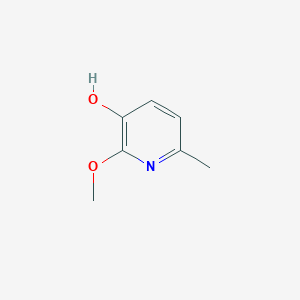

2-Methoxy-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the methylation of 2-hydroxy-6-methylpyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Another method involves the direct methoxylation of 6-methylpyridin-3-ol using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. These reactions often require an inert atmosphere and appropriate solvents like ether or tetrahydrofuran.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions. Catalysts like palladium or copper may be employed to facilitate these reactions.

Major Products Formed

Oxidation: Products include 2-methoxy-6-methylpyridine-3-one or 2-methoxy-6-methylpyridine-3-carbaldehyde.

Reduction: Products include 2-methoxy-6-methylpyridin-3-amine or this compound.

Substitution: Products vary depending on the substituent introduced, such as 2-ethoxy-6-methylpyridin-3-ol or 2-methoxy-6-chloropyridin-3-ol.

Applications De Recherche Scientifique

2-Methoxy-6-methylpyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of specialty chemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 2-Methoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism of action varies depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-3-methylpyridine: Similar structure but lacks the hydroxyl group at the 3-position.

2-Hydroxy-6-methylpyridine: Similar structure but lacks the methoxy group at the 2-position.

3-Methoxy-6-methylpyridine: Similar structure but the methoxy group is at the 3-position instead of the 2-position.

Uniqueness

2-Methoxy-6-methylpyridin-3-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties

Activité Biologique

2-Methoxy-6-methylpyridin-3-ol, also known as MMP, is a heterocyclic organic compound with significant biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

Chemical Formula: C_8H_9NO_2

Molecular Weight: 153.16 g/mol

The structure of this compound features a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of MMP is attributed to its interaction with various molecular targets. It can function as an inhibitor or activator by binding to active sites on enzymes or modulating receptor activity. The presence of both methoxy and hydroxyl groups enhances its ability to participate in hydrogen bonding and other interactions relevant to biological systems.

Antimicrobial Properties

Research indicates that MMP exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes, leading to cell death. Studies have shown promising results in vitro against bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

MMP has been evaluated for its anti-inflammatory properties . In animal models, it demonstrated the ability to reduce inflammation markers, indicating its potential application in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Gallstone Dissolution

A notable application of MMP is in the dissolution of cholesterol gallstones. A comparative study showed that MMP achieved higher dissolution rates than the conventional agent methyl-tert-butyl ether (MTBE). In vitro tests indicated dissolution rates of 75%, 95%, and 100% at intervals of 60, 120, and 240 minutes, respectively, significantly outperforming MTBE .

Table: Comparison of Gallstone Dissolution Rates

| Time (minutes) | MMP Dissolution Rate | MTBE Dissolution Rate |

|---|---|---|

| 60 | 75% | 56% |

| 120 | 95% | 69% |

| 240 | 100% | 82% |

This finding suggests that MMP could serve as a safer alternative for gallstone treatment due to its higher efficacy and lower toxicity profile .

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety of MMP. In studies involving rodents, MMP exhibited significantly less tissue damage compared to MTBE, with lower levels of apoptosis and inflammation in vital organs. Acute toxicity tests indicated no severe adverse effects at doses up to 8000 mg/kg .

Case Studies

- Gallstone Dissolution Study : In a study involving a porcine model, MMP demonstrated approximately 1.8 times higher solubility compared to MTBE when injected directly into the gallbladder. This study highlighted the compound's potential as a clinical agent for gallstone dissolution .

- In Vitro Antimicrobial Study : A series of tests conducted on various bacterial strains revealed that MMP effectively inhibited growth at specific concentrations, supporting its potential use in developing new antimicrobial therapies.

Propriétés

IUPAC Name |

2-methoxy-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZNAQBVVVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.